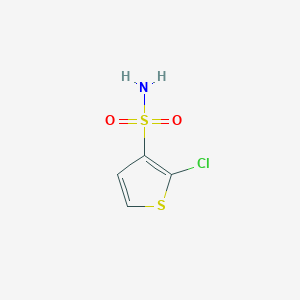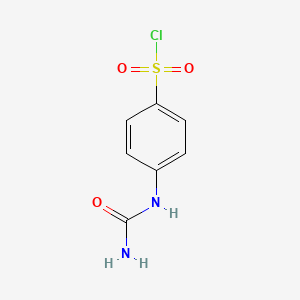
2-Chlorothiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorothiophene-3-sulfonamide is a chemical compound with the CAS Number: 1773488-28-0 . It has a molecular weight of 197.67 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H4ClNO2S2/c5-4-3 (1-2-9-4)10 (6,7)8/h1-2H, (H2,6,7,8) . This code provides a specific description of the compound’s molecular structure . Further structural analysis can be found in a study that computed geometric parameters, such as hyperpolarizability, chemical hardness, electronic chemical potential, electrophilicity index, ionization potential, and electron affinity for thiophene sulfonamide derivatives .
Mecanismo De Acción
The exact mechanism of action of 2-Chlorothiophene-3-sulfonamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This can result in a decrease in the pH of the blood, which can lead to acidosis. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Chlorothiophene-3-sulfonamide in lab experiments is its stability and solubility in various solvents. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using this compound is its toxicity. It can be toxic to cells and can cause cell death at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-Chlorothiophene-3-sulfonamide. One of the main areas of research is the development of new drugs based on this compound. It has been shown to have potential as a drug for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the study of its mechanism of action. Further research is needed to fully understand how this compound inhibits the activity of various enzymes and proteins. Additionally, research is needed to explore the potential side effects and toxicity of this compound.
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research. It has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the development of new drugs and its mechanism of action.
Métodos De Síntesis
The synthesis of 2-Chlorothiophene-3-sulfonamide can be achieved by various methods. One of the most commonly used methods involves the reaction of 2-chlorothiophene with sulfonamide in the presence of a catalyst. This reaction results in the formation of this compound. Another method involves the reaction of 2-chlorothiophene with sodium sulfite and ammonia in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-Chlorothiophene-3-sulfonamide has been extensively studied in scientific research. It has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used to develop new drugs for the treatment of various diseases. In biochemistry, it has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Safety and Hazards
Propiedades
IUPAC Name |
2-chlorothiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2S2/c5-4-3(1-2-9-4)10(6,7)8/h1-2H,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOLQAKKUCPGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-((1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)furan-2-carboxylate](/img/structure/B2793398.png)




![N-[[4-(3-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793405.png)
![3-[2-[(4-Chlorophenyl)methoxy]phenyl]-1-[(3,4-dichlorophenyl)methyl]pyrazole](/img/structure/B2793406.png)




![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2793415.png)

